molecular formula C15H13NO3 B12519388 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one

3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one

Katalognummer: B12519388
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: OYSWBFICDDEEPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one: is a chemical compound belonging to the class of isoindolin-1-ones These compounds are characterized by an isoindoline nucleus with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the [3+2] annulation of aromatic ketimines with alkynes via C–H activation. This reaction is typically catalyzed by a cationic iridium complex in the presence of a chiral ligand such as ®-binap. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding phthalimides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, although specific conditions and reagents for such reactions are less commonly reported.

    Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Nickel peroxide, pyridinium chlorochromate, iodoxybenzoic acid.

    Reduction: Specific reagents are less commonly reported.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products:

    Oxidation: Phthalimides.

    Reduction: Reduced isoindolin-1-one derivatives.

    Substitution: Substituted isoindolin-1-one derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one is used as a building block in the synthesis of various complex organic molecules.

Biology and Medicine: The compound and its derivatives have shown potential in pharmaceutical research. They are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both hydroxy and methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

3-hydroxy-2-methoxy-3-phenylisoindol-1-one

InChI

InChI=1S/C15H13NO3/c1-19-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3

InChI-Schlüssel

OYSWBFICDDEEPO-UHFFFAOYSA-N

Kanonische SMILES

CON1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.